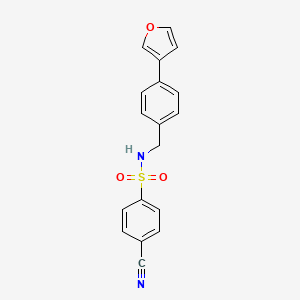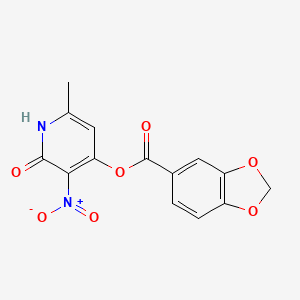![molecular formula C17H12N2O6S B3002876 2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid CAS No. 303033-66-1](/img/structure/B3002876.png)
2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid is a useful research compound. Its molecular formula is C17H12N2O6S and its molecular weight is 372.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Luminescence Sensitization in Eu(III) and Tb(III) Complexes
- Thiophenyl-derivatized nitrobenzoic acid ligands, similar in structure to the compound of interest, have been studied as sensitizers for the luminescence of Europium (Eu) and Terbium (Tb) complexes. These complexes, characterized by X-ray crystallography and luminescence spectroscopy, demonstrate potential applications in the development of luminescent materials (Viswanathan & Bettencourt-Dias, 2006).
Anti-leishmanial Activity
- Nitroaromatic compounds, structurally related to the specified chemical, have been synthesized and evaluated for their potential in inhibiting the growth of Leishmania infantum. These compounds, including derivatives of nitrobenzoic acid, show promise as anti-leishmanial agents, indicating potential biomedical applications (Dias et al., 2015).
Photolysis and CO2 Elimination
- Studies involving nitrophenyl derivatives, similar to the compound , have revealed insights into photochemical transformations, including the elimination of CO2. Such research has implications for understanding light-triggered chemical reactions and could inform the design of photolabile protecting groups (Lin & Abe, 2021).
Synthesis of Novel Compounds
- Research involving nitrophenyl-derivatized compounds has led to the synthesis of new molecules with potential applications in various fields. These studies contribute to the broader understanding of chemical synthesis techniques and the development of new materials (Kolyamshin et al., 2021).
Antimicrobial Activities
- Compounds structurally related to 2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid have been synthesized and evaluated for their antimicrobial activities. These studies explore the potential of such compounds in addressing microbial resistance and developing new antimicrobial agents (Dias et al., 2015).
Properties
IUPAC Name |
2-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6S/c20-15-9-14(26-13-4-2-1-3-12(13)17(22)23)16(21)18(15)10-5-7-11(8-6-10)19(24)25/h1-8,14H,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRWXPQSGNPDIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])SC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B3002797.png)
![4-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-5-methyl-1,2-oxazole](/img/structure/B3002798.png)



![ethyl 2-((1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)-2-oxoacetate](/img/structure/B3002804.png)
![6-Ethyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3002805.png)
![(2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid](/img/structure/B3002808.png)
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3002809.png)
![N-(2,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3002812.png)

![2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/no-structure.png)

